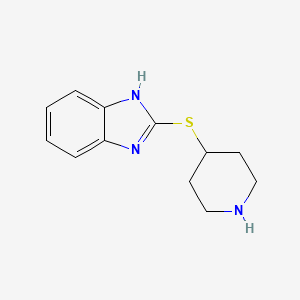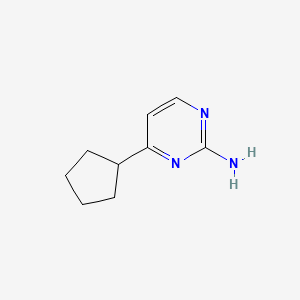
2-bromo-N-(butan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(butan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a butan-2-yl group attached to the nitrogen atom of the aniline. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(butan-2-yl)aniline typically involves the bromination of N-(butan-2-yl)aniline. One common method is to react N-(butan-2-yl)aniline with bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a brominating agent such as copper(II) bromide (CuBr2) in a suitable solvent like tetrahydrofuran. The reaction is carried out in a reactor where the substrate and brominating agent are continuously fed, and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(butan-2-yl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-(butan-2-yl)aniline derivatives.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The nitro group in the aniline can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. These reactions are usually performed in acidic or neutral media.
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: N-(butan-2-yl)aniline derivatives.
Oxidation Reactions: Various oxidation products, including quinones and nitroso compounds.
Reduction Reactions: Amines and other reduced derivatives.
Scientific Research Applications
2-bromo-N-(butan-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of brominated anilines in biological systems.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-N-(butan-2-yl)aniline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-bromo-N-(butan-2-yl)aniline can be compared with other similar compounds to highlight its uniqueness:
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound has a similar structure but with different substituents on the nitrogen atom.
3-bromo-N-(butan-2-yl)aniline: This isomer has the bromine atom in a different position on the benzene ring.
2-chloro-N-(butan-2-yl)aniline: This compound has a chlorine atom instead of a bromine atom.
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N-butan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |
InChI Key |
SCHOESNGNWRKJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
![7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13290763.png)



![1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13290789.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentyl)amine](/img/structure/B13290794.png)

